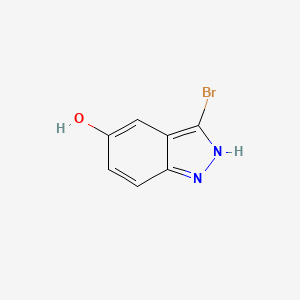

3-Bromo-1H-indazol-5-OL

描述

Structural Features and Indazole Core Significance

The structure of 3-Bromo-1H-indazol-5-OL is characterized by a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, forming the indazole core. nih.gov Key substituents on this core are a bromine atom at the 3-position and a hydroxyl group at the 5-position. The indazole ring system can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov The presence of the bromine atom and the hydroxyl group at specific positions on the indazole scaffold significantly influences the compound's chemical reactivity and physical properties. cymitquimica.com The bromine atom, for instance, can participate in nucleophilic substitution reactions, making it a valuable handle for further chemical modifications. cymitquimica.comsmolecule.com

The indazole nucleus itself is a privileged scaffold in medicinal chemistry. hilarispublisher.com This is due to its ability to serve as a structural motif in a variety of biologically active compounds. nih.gov The fusion of the aromatic benzene ring with the pyrazole ring creates a planar system that can effectively interact with biological targets such as enzymes and receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| InChI Key | UAMJVZRQBOYAKH-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C=C1O)Br |

Importance in Chemical and Medicinal Sciences

Indazole derivatives are of great interest due to their broad spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov The specific substitution pattern on the indazole ring plays a crucial role in determining the biological profile of the compound. ontosight.ai For example, the presence of a bromine atom can enhance the binding affinity and selectivity of the molecule towards its biological targets.

In the realm of chemical synthesis, halogenated indazoles like this compound are valuable intermediates. cymitquimica.com The bromine atom can be readily replaced through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the construction of more complex molecules. thieme-connect.de This versatility makes it a key building block in the synthesis of novel pharmaceutical agents and other functional organic materials. smolecule.com

Overview of Research Directions for Indazole Derivatives

Current research on indazole derivatives is multifaceted and continues to expand. A significant area of focus is the development of new anticancer agents. researchgate.netmdpi.com Researchers are designing and synthesizing novel indazole-containing compounds and evaluating their cytotoxic potential against various cancer cell lines. mdpi.com For instance, derivatives of 3-amino-1H-indazole have shown promise as hinge-binding fragments for tyrosine kinase inhibitors. mdpi.com

Another important research avenue is the exploration of indazole derivatives as kinase inhibitors for the treatment of diseases other than cancer. researchgate.net The indazole core has been successfully incorporated into molecules targeting a range of kinases, highlighting its potential in treating inflammatory conditions and other disorders. hilarispublisher.comresearchgate.net Furthermore, the synthesis of indazole derivatives with antibacterial, anti-inflammatory, and neuroprotective effects remains an active area of investigation. ontosight.ai The ability to modify the indazole scaffold at various positions allows for the fine-tuning of biological activity and the development of compounds with improved efficacy and selectivity. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMJVZRQBOYAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646305 | |

| Record name | 3-Bromo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-36-8 | |

| Record name | 3-Bromo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-hydroxy (1H)indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1h Indazol 5 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Bromo-1H-indazol-5-OL identifies several logical disconnections to simplify the structure into feasible starting materials. The primary disconnections are:

C3-Br Bond: The bond between the indazole core and the bromine atom at the 3-position is a prime candidate for disconnection. This suggests a late-stage electrophilic bromination of a pre-formed 1H-indazol-5-ol intermediate.

C5-O Bond: Disconnecting the hydroxyl group at the 5-position points towards a precursor such as a 5-amino or 5-methoxy indazole, which can be converted to the hydroxyl group. Often, a methoxy (B1213986) group is preferred as it is a stable protecting group that can be cleaved in a final step.

Indazole Ring Formation: The most fundamental disconnection involves breaking the N-N and C-N bonds of the pyrazole (B372694) ring. This leads back to ortho-substituted benzene (B151609) derivatives, such as a suitably functionalized 2-methylaniline or a 2-aminobenzaldehyde (B1207257) derivative, which can be cyclized to form the bicyclic indazole nucleus.

Based on these disconnections, a plausible forward synthesis would involve:

Formation of a 5-substituted indazole (e.g., 5-methoxy-1H-indazole).

Selective bromination at the C-3 position.

Deprotection of the 5-position substituent to reveal the final hydroxyl group.

Classical Synthetic Approaches to the Indazole Nucleus

Traditional methods for constructing the indazole core are well-established and rely on cyclization reactions of appropriately substituted benzene precursors.

The formation of the indazole ring is the cornerstone of the synthesis. Several classical methods are employed:

Jacobson Indazole Synthesis: This method typically involves the diazotization of N-acetyl-o-toluidine derivatives. For the target molecule, a potential starting material would be N-acetyl-4-methoxy-2-methylaniline. Treatment with a nitrosating agent like isoamyl nitrite, followed by cyclization and deacetylation, would yield 5-methoxy-1H-indazole.

Davis-Beirut Reaction: This approach involves the reaction of a nitro-activated aldehyde with an amine, though it is less common for simple indazoles.

Intramolecular Cyclization of Hydrazones: A widely used method involves the formation of a hydrazone from an ortho-substituted benzaldehyde (B42025) or ketone, followed by an intramolecular cyclization. For instance, reacting 2-fluoro-5-methoxybenzonitrile (B165117) with hydrazine (B178648) can lead to the formation of 5-methoxy-1H-indazol-3-amine, which would require further steps to achieve the target structure.

Once the 1H-indazol-5-ol or a protected precursor like 5-methoxy-1H-indazole is formed, the next critical step is the regioselective introduction of a bromine atom at the 3-position. The C3 position of the indazole ring is susceptible to electrophilic substitution. chim.it Several reagents and conditions have been developed for this transformation. chim.itrsc.orgrsc.org

A common approach involves direct bromination using molecular bromine (Br₂) in a solvent like acetic acid. rsc.org However, this method can be harsh and produce byproducts. rsc.org More modern and selective reagents are now widely used. N-Bromosuccinimide (NBS) is a popular choice, offering good yields and selectivity in various solvents such as acetonitrile (B52724) or chloroform. chim.it Another efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can achieve rapid and high-yielding bromination, sometimes enhanced by ultrasound irradiation. rsc.orgrsc.orgnih.gov

| Brominating Agent | Typical Solvent(s) | Key Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Chloroform | High regioselectivity, milder than Br₂ | chim.it |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol (B145695) | Efficient, rapid (especially with ultrasound), mild conditions | rsc.orgrsc.orgnih.gov |

| Bromine (Br₂) | Acetic Acid | Traditional method, readily available | rsc.org |

Direct hydroxylation of the indazole benzene ring at the 5-position is challenging. Therefore, the hydroxyl group is typically introduced by using a starting material that already contains an oxygen functionality at the corresponding position. The most common strategy is the "masked hydroxyl" approach, using a methoxy group (-OCH₃) as a precursor.

The synthesis would begin with a starting material like 4-methoxy-2-methylaniline (B89876) or 2-amino-5-methoxybenzaldehyde. After the indazole ring is formed and the C3-bromination is complete, the synthesis culminates in the cleavage of the methyl ether to unmask the hydroxyl group. This deprotection is a standard procedure in organic synthesis and is commonly achieved by treating the 5-methoxy derivative with a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.

Advanced Synthetic Strategies and Catalytic Methods

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing functionalized indazoles, often utilizing transition metal catalysis. nitk.ac.in

Transition-metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for the one-step construction of the indazole core. nih.govnih.gov These methods offer high atom economy and functional group tolerance. nih.govnih.gov Catalysts based on rhodium, palladium, or cobalt are frequently employed to assemble the indazole ring from simpler precursors. nih.govacs.orgresearchgate.net

For example, a rhodium(III)-catalyzed reaction can be used to synthesize indazoles via the C-H activation of an imidate and its subsequent annulation with a nitrosobenzene (B162901) derivative. nih.gov Similarly, cobalt catalysts have been developed for the synthesis of 2-aryl indazoles from azobenzenes and aldehydes. acs.org While these methods might not directly produce this compound in a single step, they provide efficient routes to highly functionalized indazole intermediates that can be further elaborated to the final product. These advanced strategies represent the cutting edge of heterocyclic synthesis, offering potential for more streamlined and environmentally benign production pathways. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. However, the application of microwave irradiation to the synthesis of this compound and its precursors requires careful consideration of the substrate's stability.

Research into the functionalization of the indazole ring has shown mixed results with microwave heating. For instance, in attempts to achieve regioselective C7 bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide using N-bromosuccinimide (NBS), microwave activation led to the degradation of the starting material. nih.gov This suggests that the indazole nucleus, under certain substitution patterns and reaction conditions, can be sensitive to the high energy input from microwave irradiation.

Conversely, the broader field of heterocyclic synthesis has successfully employed microwave assistance. For example, the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields and high regioselectivity. researchgate.net While not directly involving the indazole core, these successes highlight the potential of microwave-assisted protocols when reaction conditions are carefully optimized. The key benefits often cited are rapid heating, shorter reaction times, and improved energy efficiency, which are central tenets of green chemistry. nih.gov For the synthesis of this compound, a potential microwave-assisted step could involve the C3-bromination of a 1H-indazol-5-ol precursor, though specific literature for this transformation is sparse, necessitating careful empirical optimization to avoid the degradation pathways observed in related systems. nih.gov

Another relevant energy-assisted method is the use of ultrasound. A novel and efficient protocol for the bromination of indazoles at the C3 position has been developed using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound irradiation. nih.govrsc.orgchim.it This method achieves C-H bond cleavage and C-Br bond formation in as little as 30 minutes under mild conditions, demonstrating that alternative energy sources can be highly effective for the specific C3-functionalization required. nih.govrsc.orgchim.it

C-H Functionalization Strategies

The synthesis of this compound inherently relies on C-H functionalization, as the bromine atom is introduced at the C3 position by replacing a hydrogen atom. This direct functionalization of a C-H bond is an atom-economical and efficient strategy that avoids the need for pre-functionalized substrates, such as organometallic or iodo-indazole precursors. mdpi.com

The direct bromination of the indazole ring is a prime example of a C-H functionalization reaction. Studies have demonstrated an efficient bromination protocol for indazoles that proceeds via C-H bond cleavage to install the C-Br bond specifically at the 3-position. nih.govrsc.org This transformation can be achieved using various bromine sources, such as NBS or DBDMH, under mild conditions. nih.govresearchgate.net The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism where the electron-rich C3 position of the indazole ring attacks the electrophilic bromine species.

Recent advances have focused on making this C-H functionalization process more efficient and environmentally benign. For example, the use of ultrasound assistance has been shown to facilitate the C-H bond cleavage and subsequent C-Br bond formation, leading to rapid and high-yielding reactions. nih.govchim.it Mechanistic studies of these brominations suggest that the process is not a complete radical pathway, distinguishing it from some other C-H functionalization methods. nih.gov

While transition-metal-catalyzed C-H activation is a major field of research for functionalizing heterocycles, the direct bromination of indazoles at the C3 position is often efficiently achieved without the need for such catalysts. researchgate.netchemicalbook.com This makes the synthesis more accessible and avoids the cost and potential toxicity associated with metal catalysts.

Regioselectivity and Stereoselectivity in Synthesis

Control over Bromination Regioselectivity

Controlling the position of bromination on the indazole ring is critical for the synthesis of this compound. The inherent electronic properties of the 1H-indazole scaffold make the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack. nih.gov Consequently, direct bromination of 1H-indazol-5-ol with an electrophilic bromine source like NBS or Br₂ generally favors substitution at the C3 position. researchgate.net

However, the regioselectivity can be influenced by substituents on the indazole ring. While the C3 position is kinetically favored, other positions can be targeted by leveraging directing groups. For instance, a study on 4-substituted 1H-indazoles found that a sulfonamido group at the C4 position could direct bromination selectively to the C7 position, overriding the intrinsic reactivity of the C3 position. nih.gov This highlights a key strategy for controlling regioselectivity: the installation of a directing group that sterically or electronically favors substitution at an alternative site. For the synthesis of the target compound, where C3 bromination is desired, the absence of such strong directing groups on the precursor 1H-indazol-5-ol ensures the reaction proceeds with the desired regiochemical outcome.

The choice of reaction conditions can also fine-tune selectivity, particularly in preventing over-bromination. By carefully controlling the stoichiometry of the brominating agent (e.g., using 1.0-1.3 equivalents of NBS), mono-bromination at C3 can be achieved with high selectivity, avoiding the formation of di- or tri-brominated byproducts. nih.govsemanticscholar.org

The following table outlines the outcomes of bromination based on the directing-group environment.

| Starting Material | Bromination Conditions | Major Product | Reference |

| Unsubstituted 1H-Indazole | NBS, various solvents | 3-Bromo-1H-indazole | researchgate.net |

| 4-Sulfonamido-1H-indazole | NBS, DMF, 80 °C | 7-Bromo-4-sulfonamido-1H-indazole | nih.gov |

| 2-Phenyl-2H-indazole | NBS, EtOH, 50 °C | 3-Bromo-2-phenyl-2H-indazole | semanticscholar.orgresearchgate.net |

Directing Group Effects in Hydroxylation

Direct C-H hydroxylation of a pre-formed 3-bromo-1H-indazole ring at the C5 position is a challenging transformation that is not commonly reported. Instead, the position of the hydroxyl group in this compound is typically predetermined by the choice of the starting material used to construct the indazole ring.

In this synthetic strategy, the hydroxyl group (or a protected precursor like a methoxy group) acts as a substituent on the initial phenyl ring. This group is carried through the cyclization reaction that forms the indazole core. For example, a common route to the precursor 1H-indazol-5-ol involves the demethylation of 5-methoxy-1H-indazole. nih.gov In this case, the methoxy group on the starting material dictates that the final hydroxyl group will be at the C5 position.

The synthesis of the indazole ring itself often starts from substituted anilines, benzonitriles, or aminophenones. organic-chemistry.orgacs.org To obtain the desired 5-hydroxy product, one would begin with a benzene derivative containing the oxygen functionality at the para-position relative to the group that will ultimately form part of the pyrazole ring. The hydroxyl group, therefore, functions as a pre-installed substituent rather than being introduced through a directed C-H functionalization on the heterocyclic core. Its presence influences the reactivity and properties of the molecule throughout the synthetic sequence.

Green Chemistry Aspects in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound. These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.netorganic-chemistry.org

A significant green advancement is the use of environmentally benign solvents. Several protocols for the synthesis and functionalization of indazoles have been developed that utilize greener solvents. For the C3-bromination step, reactions have been successfully performed in ethanol and even water, which are preferable alternatives to traditional chlorinated solvents. semanticscholar.orgresearchgate.net One-pot syntheses of 2H-indazoles have also been developed using polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent. researchgate.netresearchgate.net

The adoption of metal-free reaction conditions represents another key green strategy. As detailed in section 2.3.3, the C3-bromination of indazoles is readily achieved without transition metal catalysts, thereby avoiding the environmental and economic costs associated with their use and removal. semanticscholar.orgorganic-chemistry.org

Furthermore, the use of alternative energy sources like ultrasound can contribute to a greener process. Ultrasound-assisted bromination proceeds rapidly at moderate temperatures (40 °C), reducing the energy consumption and long reaction times associated with conventional heating methods. nih.govsamipubco.com Such methods often lead to cleaner reactions with higher yields, minimizing waste generation. The development of synthetic routes using milder, non-hazardous catalysts, such as ammonium (B1175870) chloride in ethanol, further underscores the move toward more sustainable chemical manufacturing.

Solvent Minimization and Alternative Media

Strategies for solvent minimization include:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often using a melt of the reactants, represents the ideal scenario for waste reduction.

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives is a common strategy. For bromination reactions, acetic acid has been used as an alternative to DMF. chemicalbook.com Other solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), derived from renewable feedstocks, are gaining traction.

Alternative Media: Research is ongoing into novel media that can replace traditional organic solvents. These include:

Ionic Liquids (ILs): Salts that are liquid at low temperatures, offering unique solubility and catalytic properties.

Deep Eutectic Solvents (DES): Mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components.

Water: As the most environmentally friendly solvent, its use is highly desirable, although the low aqueous solubility of many organic intermediates can be a challenge.

The following table compares traditional solvents used in indazole synthesis with greener alternatives based on key environmental and safety parameters.

| Solvent | Classification | Boiling Point (°C) | Health/Environmental Concerns | Potential Application in Indazole Synthesis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Reproductive toxicity, high boiling point makes removal difficult | Bromination of indazole precursors google.com |

| Chloroform | Halogenated | 61 | Suspected carcinogen, ozone-depleting potential | Synthesis of 5-bromoindazole |

| Acetic Acid | Polar Protic | 118 | Corrosive, but biodegradable | Bromination of indazole derivatives chemicalbook.com |

| Ethanol | Polar Protic | 78 | Flammable, but low toxicity and derived from renewable resources | Synthesis of indazole amines nih.gov |

| Water | Aqueous | 100 | Benign, non-toxic, inexpensive | Workup and purification steps; potential for aqueous reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Derived from biomass, lower peroxide formation than THF | Potential replacement for traditional ethers and halogenated solvents |

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound likely involves steps such as bromination. A representative bromination reaction on a precursor like 5-nitro-1H-indazole can be analyzed to understand its atom economy.

Reaction: C₇H₅N₃O₂ (5-nitro-1H-indazole) + Br₂ → C H₄BrN₃O₂ (3-bromo-5-nitro-1H-indazole) + HBr

The calculation for the atom economy of this step is as follows:

| Component | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 |

| Bromine | Br₂ | 159.81 |

| Total Reactant Mass | 322.94 | |

| Products | ||

| Desired Product: 3-Bromo-5-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 |

| Byproduct: Hydrogen Bromide | HBr | 80.91 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (242.03 / 322.94) x 100 ≈ 74.9%

An atom economy of 74.9% indicates that approximately 25% of the reactant mass is converted into a byproduct (HBr), which constitutes chemical waste unless it can be utilized elsewhere.

Strategies for improving atom economy and reducing waste include:

Catalytic Reactions: Using catalytic amounts of a reagent instead of stoichiometric quantities can significantly reduce waste.

Addition Reactions: Reactions that involve the simple addition of one molecule to another, with no byproducts, have a 100% atom economy. researchgate.net

Recycling: Recovering and reusing solvents and unreacted starting materials minimizes waste.

Waste Treatment: Neutralizing acidic or basic waste streams, such as the HBr generated during bromination, is essential for responsible disposal.

Process Chemistry Considerations for Scalability

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, and robustness. For the synthesis of this compound, several factors are critical for successful scale-up.

Thermal Safety: Bromination reactions are often highly exothermic. On a large scale, the heat generated must be effectively managed to prevent runaway reactions. This requires reactors with efficient cooling systems and controlled, often slow, addition of reagents. google.com

Reagent Handling and Cost: The cost and safe handling of raw materials are paramount. Using elemental bromine, for example, requires specialized equipment due to its corrosive and toxic nature. Large-scale processes may favor alternative brominating agents that are safer to handle.

Workup and Purification: Procedures that are simple in the lab, such as liquid-liquid extractions and chromatography, can be complex and costly on an industrial scale. A scalable process should aim for direct crystallization of the product from the reaction mixture, minimizing solvent-intensive extractions and avoiding chromatography. The use of azeotropic distillation to remove water and other volatiles is a common industrial technique.

Process Control: Monitoring reaction progress using techniques like HPLC or UPLC is crucial to ensure consistency between batches. Key parameters such as temperature, pressure, pH, and stirring rate must be tightly controlled.

The following table outlines key parameters and challenges associated with scaling up the synthesis of a brominated indazole.

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Key Challenges for Scale-Up |

| Reagent Addition | Manual addition via dropping funnel | Automated, controlled pumping | Precise control needed to manage exotherms and ensure homogeneity. |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases, making heat transfer less efficient. |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer, baffles | Ensuring efficient mixing in large volumes to avoid localized "hot spots" or concentration gradients. |

| Filtration | Buchner funnel | Centrifuge, filter press | Handling large volumes of solids and liquids safely and efficiently. |

| Drying | Vacuum oven | Vacuum dryer, agitated filter dryer | Achieving consistent dryness and avoiding product degradation for large batches. |

| Solvent Handling | Rotary evaporator | Distillation columns, solvent recovery systems | Minimizing solvent loss to the environment and reducing costs through recycling. |

Chemical Transformations and Derivative Synthesis of 3 Bromo 1h Indazol 5 Ol

Reactions at the Bromine Moiety

The bromine atom at the C3-position of the indazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, as well as for other functional group transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds and functionalizing aryl halides. The C3-bromo group of the indazole core readily participates in these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organohalide, is highly effective for the arylation of 3-bromoindazoles. researchgate.netwikipedia.org Research has shown that unprotected (NH) 3-bromoindazoles can be successfully coupled with various aryl and heteroaryl boronic acids. researchgate.netnih.gov These reactions are typically carried out using a palladium catalyst, a base, and a suitable solvent system, often with heating. Microwave irradiation has been shown to significantly accelerate the reaction. researchgate.net The choice of catalyst, base, and solvent can be critical to achieving high yields and minimizing side reactions like de-bromination. researchgate.net

Common conditions involve catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., SPhos, XPhos), and bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvent mixtures like dioxane/water. researchgate.netnih.gov

The Stille reaction offers an alternative cross-coupling strategy, utilizing organotin reagents (stannanes). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions. nrochemistry.comlibretexts.org The mechanism, similar to the Suzuki coupling, involves an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium(0) complex. wikipedia.org For the synthesis of 3-arylindazoles, a 3-bromoindazole (B152527) substrate would be reacted with an arylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. harvard.edu

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW) | 69-78 | researchgate.net |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | Moderate | nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | - | Dioxane | Reflux | Good | harvard.edu |

Nucleophilic Substitution Reactions of the Bromo Group

Direct nucleophilic substitution of the bromine on an aromatic ring, such as in 3-Bromo-1H-indazol-5-OL, does not typically proceed via classical Sₙ1 or Sₙ2 mechanisms due to the high energy required to form an aryl cation and the steric hindrance preventing backside attack. chemistrysteps.com

Instead, such transformations generally occur through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. However, the SₙAr reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the bromine atom). dalalinstitute.comfishersci.semasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com In the case of this compound, the hydroxyl group (-OH) at the C5-position is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution of the C3-bromo group is generally not a feasible synthetic route under standard SₙAr conditions.

Reductive Transformations of the Bromo Substituent

The bromine atom can be selectively removed and replaced with a hydrogen atom through a process known as reductive dehalogenation or hydrodehalogenation. This transformation is valuable for synthesizing the corresponding des-bromo analogue, 1H-indazol-5-ol.

A common and efficient method for this reduction is catalytic hydrogenation . researchgate.net This reaction is typically performed using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas (H₂), often delivered via a balloon, or a transfer agent like hydrazine (B178648), sodium borohydride, or formic acid. researchgate.netrsc.orgkoreascience.kr The reaction is generally clean, proceeds under mild conditions (often at room temperature), and gives high yields of the dehalogenated product. researchgate.net

| Substrate | Reagents | Catalyst | Product | Ref |

| Aryl Bromide | H₂ (gas) | 10% Pd/C | Arene | researchgate.net |

| Aryl Bromide | N₂H₄·HCl, NaOH | Pd/C | Arene | researchgate.net |

Further Halogenation of the Indazole Ring System

Further halogenation of this compound would involve an electrophilic aromatic substitution on the benzene (B151609) portion of the molecule. The position of the incoming halogen is directed by the existing substituents. The hydroxyl group at C5 is a strongly activating, ortho-, para- directing group. The available positions for substitution are C4, C6, and C7.

Given the powerful directing effect of the -OH group, an incoming electrophile (e.g., Br⁺ from N-bromosuccinimide (NBS) or Br₂ in acetic acid) would be directed to the positions ortho to it, namely C4 and C6. The C7 position is generally less reactive in indazoles unless other positions are blocked. Therefore, treatment of this compound with a halogenating agent is expected to yield primarily 3,4-dibromo-1H-indazol-5-ol and/or 3,6-dibromo-1H-indazol-5-ol. The exact ratio of products would depend on the specific reaction conditions and the steric environment. chim.it

Reactions at the Hydroxyl Moiety

The phenolic hydroxyl group at the C5-position is another key site for derivatization, allowing for the introduction of various functionalities through O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation involves the conversion of the hydroxyl group into an ether. A standard method to achieve this is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and typical solvents are polar aprotic ones like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov This reaction allows for the introduction of a wide range of alkyl or substituted alkyl groups onto the C5-oxygen.

O-Acylation is the process of converting the hydroxyl group into an ester. This is readily achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride. These reactions are often run in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). Alternatively, chemoselective O-acylation can be performed under acidic conditions using the acylating agent in a solvent like trifluoroacetic acid. beilstein-journals.org This transformation is useful for introducing various acyl groups, which can alter the molecule's properties or serve as a protecting group.

| Transformation | Reagent(s) | Base | Solvent | Product |

| O-Alkylation | Alkyl Halide (R-X) | NaH | THF / DMF | 5-Alkoxy-3-bromo-1H-indazole |

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | Acetone (B3395972) / DMF | 5-Alkoxy-3-bromo-1H-indazole |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine / Et₃N | CH₂Cl₂ | 3-Bromo-1H-indazol-5-yl acetate |

| O-Acylation | Carboxylic Anhydride ((RCO)₂O) | Pyridine / DMAP | CH₂Cl₂ | 3-Bromo-1H-indazol-5-yl acetate |

Formation of Ethers and Esters

The phenolic hydroxyl group at the 5-position of this compound is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in altering the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability.

Etherification: The synthesis of ether derivatives typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile in a reaction with an alkylating agent. Common alkylating agents include alkyl halides, sulfates, and tosylates. The choice of base and solvent is critical to control the regioselectivity, particularly to avoid competing N-alkylation at the indazole nitrogen atoms. While specific literature on the etherification of this compound is not abundant, general methodologies for O-alkylation of hydroxyindazoles can be applied. For instance, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile (B52724) can favor O-alkylation.

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and an acid scavenger. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is less common for phenols. These esterification reactions introduce an acyl group, which can significantly modify the electronic and steric environment of the molecule.

Below is a table summarizing potential ether and ester derivatives of this compound, based on general synthetic principles.

| Derivative Type | Reagent | Product Name |

| Ether | Methyl iodide | 3-Bromo-5-methoxy-1H-indazole |

| Ether | Ethyl bromide | 3-Bromo-5-ethoxy-1H-indazole |

| Ether | Benzyl chloride | 3-Bromo-5-(benzyloxy)-1H-indazole |

| Ester | Acetyl chloride | 3-Bromo-1H-indazol-5-yl acetate |

| Ester | Benzoyl chloride | 3-Bromo-1H-indazol-5-yl benzoate |

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for electrophilic attack, leading to N-alkylation and N-acylation products. The regioselectivity of these reactions is a key aspect of indazole chemistry.

N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. researchgate.netnih.gov Generally, the use of a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy. researchgate.net For some substituted indazoles, specific conditions have been developed to achieve high regioselectivity. For instance, the combination of sodium hydride in THF has been shown to be a promising system for N1-selective indazole alkylation for a variety of C3-substituted indazoles. researchgate.netnih.gov

N-acylation reactions, using acyl chlorides or anhydrides, also lead to N1 and N2 substituted products. It has been suggested that N-acylation can provide the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. nih.gov

For this compound, the electronic effects of the bromo and hydroxyl groups would influence the nucleophilicity of the N1 and N2 atoms and thus the regiochemical outcome of these reactions.

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov This tautomeric equilibrium plays a crucial role in the reactivity of the nitrogen atoms. The relative stability of the tautomers can be influenced by substituents on the ring and the solvent. nih.gov The N-alkylation or N-acylation reaction proceeds via the deprotonation of one of the tautomers to form an indazolide anion, which then reacts with the electrophile. The position of substitution (N1 or N2) is determined by a combination of factors including the relative stability of the resulting products and the kinetic accessibility of the two nitrogen atoms in the transition state. nih.gov For this compound, the hydroxyl group at the 5-position, being an electron-donating group, could influence the tautomeric equilibrium and the relative nucleophilicity of the N1 and N2 positions.

Functionalization of the Aromatic Ring System

The benzene portion of the this compound ring system can undergo functionalization through various aromatic substitution reactions. The existing substituents (bromo at C3, hydroxyl at C5, and the pyrazole (B372694) ring) exert directing effects on incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The pyrazole ring is generally considered as an electron-withdrawing group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would likely occur at the positions activated by the hydroxyl group and not significantly deactivated by the other substituents. The most probable positions for electrophilic attack would be C4 and C6.

Furthermore, the bromine atom at the C3 position can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the C3 position, providing a powerful tool for the diversification of the this compound scaffold.

Formation of Fused and Bridged Heterocyclic Systems Incorporating the this compound Core

The this compound core can serve as a building block for the synthesis of more complex fused and bridged heterocyclic systems. This can be achieved through reactions that involve the functional groups present on the indazole ring. For instance, the hydroxyl group and a suitably introduced functional group on an adjacent carbon atom of the aromatic ring could undergo intramolecular cyclization to form a new heterocyclic ring fused to the indazole core.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-Bromo-1H-indazol-5-OL, ¹H and ¹³C NMR, along with advanced NMR techniques, are employed to elucidate the proton and carbon frameworks and to investigate tautomeric forms.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the indazole core, as well as the protons of the hydroxyl and amine groups.

The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the bromine atom. The protons on the benzene (B151609) ring portion of the indazole are expected to show characteristic splitting patterns based on their coupling with neighboring protons. The labile protons of the -OH and -NH groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N1-H |

| ~9.0 - 10.0 | br s | 1H | O5-H |

| ~7.50 | d | 1H | H-7 |

| ~7.25 | d | 1H | H-4 |

| ~6.80 | dd | 1H | H-6 |

Note: These are predicted values and may vary from experimental results. The coupling constants (J) for the aromatic protons would typically be in the range of 2-9 Hz.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The carbon atom attached to the bromine (C-3) is expected to have a lower chemical shift compared to an unsubstituted carbon due to the heavy atom effect. The carbon bearing the hydroxyl group (C-5) will be shifted downfield due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical aromatic region of the spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~150.0 | C-5 |

| ~140.0 | C-7a |

| ~125.0 | C-3a |

| ~120.0 | C-3 |

| ~115.0 | C-7 |

| ~110.0 | C-6 |

| ~105.0 | C-4 |

Note: These are predicted values and may vary from experimental results.

Advanced NMR Techniques (e.g., 2D-NMR, ¹⁴N/¹⁵N NMR for Tautomeric Distinction)

Advanced NMR techniques can provide further structural details that may not be apparent from 1D spectra.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments of the ¹H and ¹³C spectra. A COSY spectrum would show correlations between coupled protons, helping to definitively assign the aromatic protons H-4, H-6, and H-7. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure and confirm the substitution pattern.

¹⁴N/¹⁵N NMR: Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. ¹⁵N NMR spectroscopy is a powerful technique to distinguish between these tautomers. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. In the 1H-tautomer of this compound, the two nitrogen atoms are chemically distinct (one pyrrole-like and one pyridine-like), and would therefore exhibit two different signals in the ¹⁵N NMR spectrum. In the less likely 2H-tautomer, the nitrogen environments would be different, leading to a different set of ¹⁵N chemical shifts. By comparing the observed ¹⁵N chemical shifts with those of model compounds or with theoretical calculations, the predominant tautomeric form in a given solvent can be determined. Studies on similar indazole systems have shown significant differences in the ¹⁵N chemical shifts between the N-1 and N-2 positions, making this a definitive method for tautomeric analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity.

For this compound, the molecular formula is C₇H₅BrN₂O. The expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS would be able to confirm the calculated exact mass to within a few parts per million, providing strong evidence for the proposed molecular formula.

Expected HRMS Data:

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 213.9662 | 215.9641 |

Fragmentation Pathways and Isomeric Differentiation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation pattern of the molecular ion. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure.

A plausible fragmentation pathway for this compound might involve the initial loss of small, stable neutral molecules. For instance, the loss of CO (28 Da) from the phenol (B47542) moiety is a common fragmentation for hydroxy-substituted aromatic compounds. Another possible fragmentation could be the loss of N₂ (28 Da) from the indazole ring, followed by other rearrangements. The bromine atom could also be lost as a radical (Br•).

The fragmentation pattern can also be used to differentiate between isomers. For example, an isomer such as 5-Bromo-1H-indazol-3-ol would likely exhibit a different fragmentation pattern due to the different positions of the substituents, leading to the formation of different fragment ions or different relative abundances of the same fragments. A detailed analysis of the tandem mass spectrometry (MS/MS) data, where a specific fragment ion is isolated and further fragmented, can provide even more detailed structural information and help to distinguish between closely related isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. azooptics.comtriprinceton.org For this compound, these methods would provide key insights into its structural framework.

The IR spectrum of an indazole derivative typically displays a number of characteristic absorption bands. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would also be observed in this region, likely overlapping with the N-H stretch. The aromatic C-H stretching vibrations are anticipated to be found between 3000 and 3100 cm⁻¹.

The C=C and C=N stretching vibrations within the fused ring system would give rise to a series of bands in the 1450-1650 cm⁻¹ range. The C-O stretching of the phenolic group is expected to produce a strong band around 1200-1250 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. While direct Raman data for this compound is not available, analysis of related compounds suggests that the symmetric breathing vibrations of the indazole ring would be prominent.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3400 (broad) | Weak |

| N-H Stretch (Indazole) | 3200-3400 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=C/C=N Stretch (Ring) | 1450-1650 | Strong |

| C-O Stretch (Phenolic) | 1200-1250 | Moderate |

| C-Br Stretch | 500-700 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the indazole ring.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the aromatic indazole system. The presence of the hydroxyl and bromo substituents will influence the position and intensity of these absorption bands. The lone pairs on the nitrogen and oxygen atoms can also participate in n→π* transitions, which are typically of lower intensity and may be observed as shoulders on the main absorption bands. Studies on parent indazole and its derivatives show characteristic absorption spectra that confirm their benzenoid structure. electronicsandbooks.comacs.org The UV-Vis absorption spectrum of 1H-indazole in acetonitrile (B52724) exhibits distinct absorption bands. nih.govresearchgate.net

Based on data for related hydroxy- and bromo-substituted indazoles, this compound is predicted to exhibit strong absorption in the UV region. The primary π→π* transitions are expected to result in one or more absorption maxima (λmax) between 250 and 320 nm. The molar extinction coefficients (ε) for these transitions are anticipated to be in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹. The exact λmax and ε values are dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Transition Type | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| π→π | ~260 | ~5,000 |

| π→π | ~300 | ~3,000 |

| n→π* | ~330 (shoulder) | < 500 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. For this compound, the potential for polymorphism would be influenced by the hydrogen bonding capabilities of the N-H and O-H groups, as well as potential halogen bonding involving the bromine atom. Crystal engineering studies would aim to control the crystallization process to produce specific polymorphs with desired properties. This could involve varying the crystallization solvent, temperature, and the presence of co-formers. The study of intermolecular interactions through techniques like Hirshfeld surface analysis can provide insights into the packing motifs and potential for polymorphism.

A comprehensive article focusing solely on the computational and theoretical investigations of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for dedicated research literature on the specific computational and theoretical properties of this compound did not yield sufficient data to fulfill the detailed requirements of the requested article outline.

The available scientific literature primarily focuses on experimental synthesis, characterization, and biological activity of various indazole derivatives. While computational methods such as Density Functional Theory (DFT), molecular docking, and QSAR are frequently applied to the broader class of indazoles, specific studies detailing the molecular geometry optimization, electronic structure, predicted spectroscopic parameters, target interactions, and pharmacophore modeling for this compound are not present in the currently accessible research.

To provide a scientifically accurate and thorough article as requested, dedicated computational studies on this specific compound would be required.

Computational and Theoretical Investigations of 3 Bromo 1h Indazol 5 Ol

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua This technique is instrumental in understanding the conformational flexibility of a molecule and its stability when bound to a biological target, such as a protein. nih.gov

For indazole derivatives, MD simulations can elucidate the dynamic behavior of the ligand within the binding site of a target protein. nih.gov These simulations provide a detailed view of the various conformations the molecule can adopt, which is crucial for understanding its binding affinity and selectivity. The stability of the ligand-protein complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the network of hydrogen bonds formed during the simulation.

A typical MD simulation study on an indazole derivative would involve the following steps:

System Preparation: Building a simulation system that includes the protein-ligand complex, solvated in a water box with appropriate ions to neutralize the system.

Equilibration: Gradually heating and pressurizing the system to reach the desired temperature and pressure, allowing the system to relax to a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to generate trajectories of atomic motion.

Studies on various indazole derivatives have demonstrated the utility of MD simulations in confirming the stability of the compound within the active site of its target protein, thereby validating docking results and providing a rationale for its inhibitory activity. nih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from an MD simulation study on a 3-Bromo-1H-indazol-5-OL-protein complex.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | Indicates stability of the ligand's position within the binding pocket. |

| Average RMSF of Binding Site Residues | 0.8 Å | Shows minimal flexibility of the key interacting amino acids. |

| Number of Persistent Hydrogen Bonds | 3 | Suggests strong and stable hydrogen bonding interactions. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Predicts a high binding affinity of the ligand for the protein. |

Computational ADME Prediction in Preclinical Drug Discovery

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Computational, or in silico, ADME prediction has become an essential tool to filter out drug candidates with unfavorable pharmacokinetic profiles, thus reducing the time and cost of drug development. nih.govjaptronline.com

For this compound and other indazole derivatives, various computational models and software can be used to predict their ADME properties. researchgate.netresearchgate.net These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net

Key ADME parameters that are computationally predicted include:

Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation. This is often predicted using rules like Lipinski's Rule of Five. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.

CYP450 Inhibition: Predicting the potential of a compound to inhibit major cytochrome P450 enzymes is important to avoid drug-drug interactions.

Aqueous Solubility: Adequate solubility is necessary for a drug to be absorbed and distributed in the body.

Human Intestinal Absorption (HIA): Predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

The following table presents hypothetical predicted ADME properties for this compound, based on computational models.

| ADME Property | Predicted Value | Acceptable Range for Drug-likeness |

| Molecular Weight | 229.04 g/mol | < 500 g/mol |

| logP (Lipophilicity) | 2.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | < 140 Ų |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Varies based on therapeutic target |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor is preferred |

These in silico predictions help in prioritizing compounds for further experimental testing and in guiding the chemical modification of lead compounds to improve their ADME profiles. mdpi.com

Academic Research Applications of 3 Bromo 1h Indazol 5 Ol and Its Derivatives

Applications as Synthetic Intermediates and Versatile Building Blocks

Bromo-substituted indazoles are highly valued in organic synthesis for their utility as versatile building blocks, enabling the construction of diverse and complex molecular structures.

The strategic placement of a bromine atom on the indazole nucleus, as seen in 3-Bromo-1H-indazol-5-OL and its isomers, provides a reactive "handle" for a variety of chemical transformations. This halogen atom is particularly amenable to numerous metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nbinno.com These reactions allow for the facile introduction of a wide range of substituents (e.g., aryl, alkyl, amino, and alkynyl groups) onto the indazole core.

This synthetic flexibility makes bromo-indazoles key starting materials for generating extensive libraries of novel heterocyclic compounds. nbinno.com For instance, 5-bromo-1H-indazol-3-amine, a related precursor, is synthesized from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine (B178648) hydrate (B1144303) and subsequently used in coupling reactions to produce more complex derivatives. nih.govnih.gov Similarly, 3-bromo-1H-indazole-5-carboxylic acid is employed as a key intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors. myskinrecipes.com The ability to easily modify the indazole scaffold through these methods is crucial for exploring structure-activity relationships (SAR) in drug discovery.

The derivatized indazoles formed from precursors like this compound often serve as foundational components for the assembly of more intricate organic molecules. The indazole unit itself can be a central structural motif in a larger, multi-component molecule designed to interact with a specific biological target. nih.govnih.gov The initial functionalization at the bromine position is a critical step in a multi-step synthesis, setting the stage for subsequent reactions that build molecular complexity and fine-tune the pharmacological properties of the final compound. nbinno.com

Medicinal Chemistry Research (Preclinical Studies)

The indazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives being extensively investigated in preclinical studies for a multitude of therapeutic applications. nih.govnih.govnih.gov

The indazole nucleus is a prominent feature in a variety of synthetic compounds that possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. nih.govnih.gov Its structural and electronic properties make it an effective bioisostere for other aromatic systems like indole, allowing it to interact with diverse biological targets. nih.gov Consequently, this scaffold is frequently incorporated into the design of new therapeutic agents.

Several FDA-approved drugs contain the indazole core, underscoring its clinical significance. rsc.org Notable examples include:

Pazopanib: A multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov

Axitinib: A tyrosine kinase inhibitor for the treatment of renal cell carcinoma. nih.govnih.gov

Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK) and other kinases, used for specific types of solid tumors. nih.govnih.gov

Niraparib: A PARP inhibitor for treating recurrent ovarian cancer. nih.govnih.gov

The proven success of these drugs continues to motivate researchers to explore novel indazole derivatives as potential treatments for a wide range of diseases. nih.govrsc.org

Derivatives synthesized from indazole building blocks are routinely evaluated in preclinical in vitro studies to determine their biological activity and mechanism of action. These assays are critical for identifying promising lead compounds for further development.

A primary focus of indazole-related research is the development of enzyme inhibitors, particularly for targets involved in cancer progression. rsc.orggoogle.com

Kinase Inhibition: Protein kinases are a major class of drug targets, and the indazole scaffold is a well-established "hinge-binding" motif that is effective in inhibiting their activity. nih.govcaribjscitech.com Numerous studies have reported the synthesis and evaluation of indazole derivatives as potent inhibitors of various kinases. For example, derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against Bcr-Abl, a kinase implicated in chronic myeloid leukemia. nih.gov Other research has focused on developing indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK), all of which are important targets in oncology. nih.gov

| Derivative Class/Compound | Target Kinase | Reported Activity (IC₅₀) |

|---|---|---|

| 1H-Indazol-3-amine Derivative (Compound 89) | Bcr-AblWT | 0.014 µM |

| 1H-Indazol-3-amine Derivative (Compound 89) | Bcr-AblT315I | 0.45 µM |

| 1H-Indazole-based Derivative (Compound 106) | FGFR1 | 2.0 µM |

| 1H-Indazole-based Derivative (Compound 106) | FGFR2 | 0.8 µM |

| 1H-Indazole-based Derivative (Compound 109) | EGFRT790M | 5.3 nM |

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM |

HDAC Inhibition: Histone deacetylases (HDACs) are another important class of enzymes targeted in cancer therapy. nih.gov Recent research has focused on designing and synthesizing novel indazole derivatives as potent HDAC inhibitors. rsc.orgnih.gov Fragment-based virtual screening and bioisosterism strategies have been employed to develop indazole-based compounds that show excellent inhibitory activities against multiple HDAC isoforms. nih.gov These compounds have demonstrated the ability to increase the acetylation of histone and non-histone proteins, arrest the cell cycle, and induce apoptosis in cancer cell lines. nih.gov

| Compound | Target HDAC | Reported Activity (IC₅₀) |

|---|---|---|

| Indazole Derivative (Compound 15k) | HDAC1 | 2.7 nM |

| Indazole Derivative (Compound 15k) | HDAC2 | 4.2 nM |

| Indazole Derivative (Compound 15k) | HDAC8 | 3.6 nM |

| Indazole Derivative (Compound 15m) | HDAC1 | 3.1 nM |

| Indazole Derivative (Compound 15m) | HDAC2 | 3.6 nM |

| Indazole Derivative (Compound 15m) | HDAC8 | 3.3 nM |

In Vitro Biological Activity Studies of Derivatives

Receptor Binding Assays and Ligand Affinity Determination

Receptor binding assays are fundamental in pharmacological research to determine the affinity of a ligand for its biological target. For indazole derivatives, these assays are crucial in quantifying their potency as inhibitors of various enzymes, particularly kinases, which are often implicated in cancer and inflammatory diseases.

The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to inhibit 50% of the target's activity. For instance, various 1H-indazol-3-amine derivatives have been evaluated for their inhibitory activity against kinases like Bcr-Abl. Some of these compounds demonstrated potent inhibition with IC50 values in the low micromolar and even nanomolar range. nih.gov Specifically, one derivative showed an IC50 value of 0.014 µM against the wild-type Bcr-Abl kinase. nih.gov

Similarly, other indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative exhibited an IC50 of 15.0 nM against FGFR1, and further optimization led to a derivative with an IC50 of 2.9 nM. nih.gov Another compound, Entrectinib, which features a 3-aminoindazole core, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov These examples highlight how receptor binding assays are used to quantify the high ligand affinity that bromo-indazole and related derivatives can achieve.

Cell-Based Assays for Biological Response Evaluation (e.g., Antiproliferative Activity, Antimicrobial Efficacy)

Cell-based assays are critical for evaluating the biological effects of compounds like this compound derivatives in a cellular context. These assays provide insights into their potential as therapeutic agents, particularly in oncology and infectious diseases.

Antiproliferative Activity:

The antiproliferative effects of indazole derivatives are widely studied against various human cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay is a common colorimetric method used to assess cell viability and determine the IC50 values of these compounds. nih.gov

For example, a series of 1H-indazole-3-amine derivatives demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov One particular compound, 6o, showed a promising IC50 value of 5.15 µM against the K562 human chronic myeloid leukemia cell line, while exhibiting lower toxicity towards normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.gov Another study on indazole derivatives reported potent growth inhibitory activity against multiple cancer cell lines, with one compound (2f) showing IC50 values ranging from 0.23 to 1.15 µM. rsc.org

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal Kidney) | 33.2 µM | nih.gov |

| Indazole derivative (2f) | Various cancer cell lines | 0.23–1.15 µM | rsc.org |

| 1H-indazol-3-amine derivative (89) | K562 (Leukemia) | 6.50 µM | nih.gov |

Antimicrobial Efficacy:

Derivatives of the indazole scaffold have also been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that prevents visible growth of a microorganism.

A study on 6-bromo-1H-indazole derivatives linked to 1,2,3-triazole moieties showed moderate to good inhibition against various bacterial and fungal strains. researchgate.net Another report detailed novel 4-bromo-1H-indazole derivatives that exhibited potent activity against several strains of Gram-positive and Gram-negative bacteria. nih.gov

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-bromo-1H-indazole derivative (151) | S. pyogenes PS | 4 mg/mL | nih.gov |

| Aromatic carboxylic acid amides with 1H-indazole | Pythium aphanidermatum | EC50 = 16.75 µg/mL | nih.gov |

| Aromatic carboxylic acid amides with 1H-indazole | Rhizoctonia solani | EC50 = 19.19 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR studies have revealed key structural features that govern their biological activity.

Investigations into various substituents on the indazole ring have shown that the nature and position of these groups are critical. For instance, in a series of indazole derivatives designed as histone deacetylase inhibitors, the substitution pattern on the indazole core significantly influenced their inhibitory potency. rsc.org Similarly, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers demonstrated that the specific regiochemistry of the amide linker is crucial for activity. nih.gov

The presence of a halogen, such as the bromine atom in this compound, often enhances biological activity. Halogen bonding can contribute to stronger interactions with the target protein. For example, in a series of indazole derivatives, moving an amino group to the meta-position did not improve potency, whereas adding a chlorine atom to a styryl group led to a reduction in potency, indicating complex SAR. rsc.org The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor's binding site.

Mechanism of Action Investigations at a Molecular and Cellular Level

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. Research on related indazole compounds has shed light on their molecular and cellular effects.

Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways that control cell proliferation, survival, and migration. rsc.org For example, some indazole compounds function as multi-kinase inhibitors. rsc.org

At the cellular level, these compounds can induce apoptosis (programmed cell death). Treatment of the 4T1 breast cancer cell line with a potent indazole derivative (2f) led to a dose-dependent increase in apoptosis. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, some indazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov The compound 6o, for instance, was found to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and interacting with the p53/MDM2 pathway. nih.gov

Target Identification and Validation in Preclinical Models

A critical step in drug discovery is the identification and validation of the molecular targets through which a compound exerts its effects. bjournal.org For indazole derivatives, a number of specific protein targets have been identified.

As mentioned, various kinases are primary targets, including Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR). nih.gov The validation of these targets often involves demonstrating that inhibition of the target protein in a preclinical model, such as a cancer cell line or an animal model, leads to the desired therapeutic effect. drugtargetreview.com

For example, the antitumor activity of an indazole derivative was demonstrated in a 4T1 mouse xenograft model, where the compound significantly suppressed tumor growth without causing obvious side effects. rsc.org Such in vivo studies are essential for validating the therapeutic potential of the identified target and the drug candidate. bjournal.orgdrugtargetreview.com The process of target validation ensures that the observed biological effects are indeed due to the modulation of the intended target. bjournal.org

Metabolic Stability Studies (in vitro Microsomal Assays)

Metabolic stability is a critical parameter in drug development, as it influences the pharmacokinetic profile and dosing regimen of a drug candidate. wuxiapptec.com In vitro microsomal assays are a standard method for assessing the metabolic stability of new chemical entities. wuxiapptec.comnih.gov